molecular formula C14H12N2OS2 B2630323 N-(2-(thiophen-3-yl)ethyl)benzo[d]thiazole-2-carboxamide CAS No. 1251624-83-5

N-(2-(thiophen-3-yl)ethyl)benzo[d]thiazole-2-carboxamide

Cat. No.: B2630323
CAS No.: 1251624-83-5
M. Wt: 288.38
InChI Key: NUAZWIIVKLGINQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-(thiophen-3-yl)ethyl)benzo[d]thiazole-2-carboxamide is a heterocyclic compound that combines the structural features of thiophene and benzo[d]thiazole. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Scientific Research Applications

N-(2-(thiophen-3-yl)ethyl)benzo[d]thiazole-2-carboxamide has several applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(thiophen-3-yl)ethyl)benzo[d]thiazole-2-carboxamide typically involves the condensation of 2-aminobenzo[d]thiazole with 2-(thiophen-3-yl)ethyl isocyanate. The reaction is carried out under reflux conditions in an appropriate solvent such as dichloromethane or toluene. The reaction mixture is then purified using column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated purification systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-(thiophen-3-yl)ethyl)benzo[d]thiazole-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: Electrophilic substitution reactions can occur on the thiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted thiophene derivatives.

Mechanism of Action

The mechanism of action of N-(2-(thiophen-3-yl)ethyl)benzo[d]thiazole-2-carboxamide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Benzo[d]thiazole-2-carboxamide: Lacks the thiophene moiety.

    Thiophene-2-carboxamide: Lacks the benzo[d]thiazole moiety.

    N-(2-(thiophen-2-yl)ethyl)benzo[d]thiazole-2-carboxamide: Similar structure but with a different position of the thiophene ring.

Uniqueness

N-(2-(thiophen-3-yl)ethyl)benzo[d]thiazole-2-carboxamide is unique due to the specific combination of thiophene and benzo[d]thiazole moieties, which may confer distinct biological activities and chemical properties compared to its analogs .

Properties

IUPAC Name

N-(2-thiophen-3-ylethyl)-1,3-benzothiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2OS2/c17-13(15-7-5-10-6-8-18-9-10)14-16-11-3-1-2-4-12(11)19-14/h1-4,6,8-9H,5,7H2,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUAZWIIVKLGINQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C(=O)NCCC3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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